molecular formula C20H24N2O4 B5622954 N-[(3S*,4R*)-1-[(benzyloxy)acetyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-[(benzyloxy)acetyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide

Cat. No. B5622954
M. Wt: 356.4 g/mol
InChI Key: XJEYSAOBAQZXBN-QZTJIDSGSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves strategic insertion of functional groups and backbone structures to enhance specific properties such as solubility, potency, and selectivity. For example, the insertion of a piperazine unit improved aqueous solubility and oral absorption in a study focused on acyl-coenzyme A:cholesterol O-acyltransferase inhibitors (Shibuya et al., 2018).

Molecular Structure Analysis

  • Crystal structure analysis and Density Functional Theory (DFT) studies offer insights into the planarity and conformational aspects of compounds, which are crucial for their biological activity. For instance, an analysis of N-phenyl-N-(pyridin-4-yl)acetamide revealed specific dihedral angles between the amide plane and attached rings, highlighting the importance of molecular geometry (Umezono & Okuno, 2015).

Chemical Reactions and Properties

  • The chemical reactivity and properties of related compounds can be manipulated by modifying their structure. For instance, studies have detailed the synthesis of potent compounds by introducing various substituents, which directly impacts their biological activities (Barlow et al., 1991).

Physical Properties Analysis

  • The physical properties, such as solubility and stability, are critical for the drug's efficacy and bioavailability. Studies on related compounds have shown that structural modifications can lead to significant improvements in these areas (Kuznecovs et al., 2020).

Chemical Properties Analysis

  • The chemical properties, including reactivity towards specific biological targets, are determined by the compound's structure. Research on similar compounds has explored their synthesis and biological evaluation, providing a framework for understanding the chemical properties of potential therapeutic agents (Acharya et al., 2020).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(2-phenylmethoxyacetyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-14-8-9-19(26-14)17-10-22(11-18(17)21-15(2)23)20(24)13-25-12-16-6-4-3-5-7-16/h3-9,17-18H,10-13H2,1-2H3,(H,21,23)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEYSAOBAQZXBN-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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